N-[(4-bromo-3-fluorophenyl)methyl]oxan-4-amine
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Overview
Description
N-[(4-bromo-3-fluorophenyl)methyl]oxan-4-amine is an organic compound that belongs to the class of oxan-4-amines. This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity. It is used in various scientific research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromo-3-fluorophenyl)methyl]oxan-4-amine typically involves a multi-step process. One common method includes the reaction of 4-bromo-3-fluorobenzyl chloride with oxan-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromo-3-fluorophenyl)methyl]oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding oxan-4-one derivatives.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-bromo-3-fluorophenyl)methyl]oxan-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N-[(4-bromo-3-fluorophenyl)methyl]oxan-4-amine involves its interaction with specific molecular targets. The bromo and fluoro substituents on the phenyl ring can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes and exhibiting its effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluoroanisole: Similar in structure but lacks the oxan-4-amine moiety.
5-Bromo-N~3~-[(4-fluorophenyl)methyl]pyrazine-2,3-diamine: Contains a pyrazine ring instead of an oxan-4-amine moiety.
Uniqueness
N-[(4-bromo-3-fluorophenyl)methyl]oxan-4-amine is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, combined with the oxan-4-amine moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]oxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO/c13-11-2-1-9(7-12(11)14)8-15-10-3-5-16-6-4-10/h1-2,7,10,15H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASREVNXVFRJEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=CC(=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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